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Abstract
Albutoin, chemically identified as 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone and also known

by its developmental code BAX 422Z, is a thiohydantoin derivative with demonstrated

anticonvulsant properties. Developed by Baxter Laboratories, Albutoin was marketed in

Europe under the trade names CO-ORD and Euprax for the treatment of grand mal epilepsy.

Despite its clinical evaluation in the late 1960s and early 1970s, it was not approved for use by

the United States Food and Drug Administration. This technical guide provides a

comprehensive overview of the discovery, history, synthesis, and known pharmacological

properties of Albutoin, based on available scientific literature.

Discovery and History
The development of Albutoin can be traced back to the exploration of thiohydantoin

derivatives as potential anticonvulsant agents. While the specific individuals responsible for the

initial discovery at Baxter Laboratories are not extensively documented in the available

literature, the company's efforts in pharmaceutical development during the mid-20th century

were significant.[1] The earliest clinical evaluations of Albutoin, then referred to as BAX 422Z,

were conducted in the late 1960s.[2]

A key publication by Green et al. in 1969 presented a clinical evaluation of Albutoin,

highlighting its potential as an antiepileptic drug.[2] This was followed by a more extensive
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controlled clinical trial by Cereghino et al. in 1974, which aimed to rigorously assess its efficacy

and safety profile.[3] These studies established Albutoin as an anticonvulsant with a potency

comparable to the widely used drug diphenylhydantoin (phenytoin) for grand mal seizures.[4]

Despite its marketing in Europe, Albutoin did not gain regulatory approval in the United States.

The reasons for this are not explicitly detailed in the reviewed literature, and information

regarding the timeline of its marketing and eventual withdrawal in European countries is

scarce.

Chemical Properties and Synthesis
IUPAC Name: 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[3]

Synonyms: Albutoin, BAX 422Z, CO-ORD, Euprax[3][4]

Chemical Formula: C₁₀H₁₆N₂OS

Molecular Weight: 212.31 g/mol

Chemical Structure:

Caption: Chemical structure of Albutoin.

Synthesis
A brief description of Albutoin's synthesis is provided in a 1971 annual drug data report. The

synthesis involves the reaction of leucine with allyl isothiocyanate under alkaline conditions to

yield 5-allyl-2-isobutyl-4-thiohydantoic acid. This intermediate is then converted to Albutoin
upon heating.[4] A plausible reaction scheme based on this description is outlined below.

Experimental Protocol: Plausible Synthesis of Albutoin

Formation of 5-allyl-2-isobutyl-4-thiohydantoic acid: Leucine is reacted with allyl

isothiocyanate in an alkaline aqueous or alcoholic solution. The reaction mixture is stirred at

room temperature.

Cyclization to Albutoin: The resulting 5-allyl-2-isobutyl-4-thiohydantoic acid is isolated and

then heated in an acidic medium to facilitate intramolecular cyclization and dehydration,
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yielding 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone (Albutoin).

Note: This is a generalized protocol based on the brief description available. Specific reaction

conditions such as temperature, reaction time, and purification methods are not detailed in the

referenced literature.

Leucine 5-allyl-2-isobutyl-4-thiohydantoic acid

+ Allyl Isothiocyanate
(Alkaline conditions)

Allyl Isothiocyanate

Albutoin

Heating
(Acidic conditions)

Click to download full resolution via product page

Caption: Plausible synthetic pathway for Albutoin.

Pharmacological Profile
Mechanism of Action
The precise mechanism of action of Albutoin has not been extensively elucidated in the

available literature. As a thiohydantoin derivative, it is structurally related to other

anticonvulsants like phenytoin. Thiohydantoin anticonvulsants are generally believed to exert

their effects by modulating voltage-gated sodium channels in neurons. This modulation is

thought to stabilize the inactive state of these channels, thereby limiting the sustained, high-

frequency repetitive firing of action potentials that is characteristic of seizures. However, without

specific electrophysiological studies on Albutoin, its exact molecular targets and mechanism of

action remain presumptive.
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Caption: Presumed mechanism of action of Albutoin.

Pharmacodynamics
Clinical studies have demonstrated that Albutoin possesses significant anticonvulsant activity,

particularly against grand mal (tonic-clonic) seizures. Its potency was found to be comparable

to that of diphenylhydantoin.[4]

Pharmacokinetics
Detailed pharmacokinetic parameters for Albutoin, such as absorption, distribution,

metabolism, and excretion, are not extensively reported in the abstracts of the primary clinical

studies.

Clinical Efficacy and Safety
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Two key clinical trials provide the main body of evidence for Albutoin's efficacy and safety in

humans.

Green et al. (1969) Clinical Evaluation
This early clinical evaluation provided the initial evidence for Albutoin's potential as an

anticonvulsant. The study design and quantitative results are not available in the abstract.[2]

Cereghino et al. (1974) Controlled Clinical Trial
This study was a more definitive, controlled clinical trial designed to evaluate the efficacy and

safety of Albutoin. While the full text is not publicly available, the abstract indicates a thorough

investigation was conducted.

Data Presentation

Due to the unavailability of the full text of the clinical trials, a detailed quantitative data

summary cannot be provided. The primary outcome reported in abstracts is a qualitative

assessment of Albutoin's anticonvulsant potency being "equal to that of diphenylhydantoin."[4]

Experimental Protocols

The abstracts of the clinical trials by Green et al. (1969) and Cereghino et al. (1974) do not

provide detailed experimental protocols. The studies were clinical trials involving patients with

epilepsy, and the latter was a controlled trial, suggesting a comparison against a placebo or

another active anticonvulsant.[2][3]

Conclusion
Albutoin (3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone) is a thiohydantoin derivative with

demonstrated anticonvulsant activity comparable to phenytoin, particularly for grand mal

seizures. Developed by Baxter Laboratories and marketed in Europe, it did not receive FDA

approval in the United States. While the fundamental aspects of its chemistry and clinical

evaluation are documented, significant gaps remain in the publicly available information

regarding its detailed synthesis, a definitive mechanism of action, and comprehensive

quantitative data from clinical trials. Further research, including the retrieval of full-text historical
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publications and potentially internal documents from Baxter Laboratories, would be necessary

to construct a complete profile of this once-promising anticonvulsant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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